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These application notes provide a comprehensive guide to the development of SU-8
photoresist using Propylene Glycol Monomethyl Ether Acetate (PGMEA). The protocols
outlined below are intended to serve as a starting point for process development and can be
optimized for specific applications and equipment.

Overview of the SU-8 Photolithography Process

SU-8 is a negative, epoxy-based photoresist widely used for fabricating high-aspect-ratio
microstructures.[1][2] The development step is a critical part of the overall photolithography
process, which selectively removes the unexposed and uncrosslinked portions of the resist.
PGMEA is the most common and recommended developer for SU-8.[2][3]

The complete SU-8 processing workflow involves several key stages: substrate preparation,
spin coating, soft bake, exposure, post-exposure bake (PEB), development, and an optional
hard bake.[3]

Experimental Protocols
Substrate Preparation

Proper substrate cleaning is crucial for good adhesion of the SU-8 film.
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o Solvent Cleaning: Immerse the substrate in an ultrasonic bath with acetone for 5 minutes to
remove organic residues.[4]

e Follow with a 1-minute soak in methanol and then a rinse with isopropyl alcohol (IPA).[4]
e Dry the substrate thoroughly with a stream of nitrogen.[4]

o Dehydration Bake: Bake the cleaned substrate on a hot plate at 200°C for at least 5 minutes
to remove any residual moisture.[4]

o Optional Plasma Cleaning: For enhanced adhesion, an O2 plasma treatment can be
performed.[4]

SU-8 Spin Coating

The spin coating process determines the thickness of the SU-8 film.

Place the prepared substrate on the spin coater chuck.

o Dispense an appropriate amount of SU-8 resist onto the center of the substrate
(approximately 1 ml per inch of wafer diameter).[4]

o Spread Cycle: Ramp the spin coater to 500 rpm at an acceleration of 100 rpm/s and hold for
5-10 seconds to allow the resist to spread evenly across the substrate.[4][5]

e Spin Cycle: Ramp up to the final spin speed at an acceleration of 300 rpm/s and hold for 30-
60 seconds to achieve the desired thickness.[4]

Soft Bake

The soft bake step removes the solvent from the SU-8 film after spin coating.
» Carefully transfer the coated substrate to a leveled hot plate.
e Perform a two-stage bake:

o First, bake at 65°C.

o Then, ramp the temperature to 95°C.[4]
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e The duration of each bake stage is dependent on the film thickness (see Table 1).

o After the bake, allow the substrate to cool slowly to room temperature to minimize stress.[4]

UV Exposure

During exposure, a photomask is used to selectively expose the SU-8 to UV light, which
initiates the cross-linking process in the exposed regions.

e Place the substrate and photomask in a mask aligner.
e Expose the SU-8 film to near-UV radiation (typically 365 nm i-line).[2]

e The required exposure dose is dependent on the film thickness (see Table 1).

Post-Exposure Bake (PEB)

The PEB step completes the cross-linking of the exposed SU-8.

Place the exposed substrate on a leveled hot plate.

Similar to the soft bake, a two-stage PEB is recommended:
o First, bake at 65°C.

o Then, ramp the temperature to 95°C.[4]

Baking times are dependent on the film thickness (see Table 1).

Allow the substrate to cool down slowly to room temperature to prevent cracking.[4]

Development with PGMEA

This step removes the unexposed SU-8, revealing the patterned microstructures.

» Immerse the substrate in a bath of PGMEA.[3][4] Gentle agitation is recommended,
especially for high-aspect-ratio structures, to improve developer circulation.[3]
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e The development time is highly dependent on the SU-8 film thickness (see Table 1 for
recommended times).

» Rinsing: After development, briefly rinse the substrate with fresh PGMEA, followed by a rinse
with Isopropyl Alcohol (IPA) for approximately 30 seconds.[4][6]

o A whitish film observed during the IPA rinse indicates incomplete development.[4] If this
occurs, repeat the development in PGMEA for an additional 1-2 minutes and then rinse with
IPA again.[4]

e Drying: Dry the substrate with a gentle stream of nitrogen.[4]

Optional Hard Bake

A final hard bake can be performed to further cross-link the SU-8, improving its mechanical and
chemical stability.[7] This step is particularly useful for applications where the SU-8 structure is
a permanent part of the device.

Data Presentation

The following tables provide a summary of key processing parameters for various SU-8
thicknesses. These values should be considered as a starting point and may require
optimization for specific laboratory conditions and applications.

Table 1: SU-8 Processing Parameters
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Soft Bake ] Developm
) . PEB Time .
. Spin Time Exposure ent Time
SU-8 Thicknes (65°C + .
Speed (65°C + Dose in
Type s (um) 95°C)
(rpm) 95°C) (mJicm?) . PGMEA
i (min) :
(min) (min)
SU-8 2002 2 3000 1+2 ~120 1+1 ~1
SU-8 2005 5 3000 2+5 ~150 1+3 ~2
SU-8 2015 15 3000 3+7 ~200 1+5 3-5
SU-8 2025 25 3000 5+ 10 ~250 3+7 5-7
SU-8 2050 50 2000 7+15 ~300 5+10 8-10
SU-8 2075 75 1500 10+ 20 ~350 5+15 10-15
SU-8 2100 100 1000 15+ 30 ~400 7+ 20 15-20

Note: The parameters listed are approximate and should be optimized for your specific

process. Development times can be significantly reduced with agitation or megasonic-

enhanced development. For instance, a 470 pum thick SU-8 structure that took 240 minutes to

develop in a PGMEA bath was developed in 10 minutes with megasonic-enhanced

development.[8]

Visualizations
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Caption: Workflow for the SU-8 photolithography process.
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Caption: Logical diagram of the SU-8 development process with PGMEA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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